di-n-butylbutoxychlorotin chemical properties and structure
di-n-butylbutoxychlorotin chemical properties and structure
Chemical Identity, Structural Properties, and Applications in Synthesis & Toxicology
Executive Summary
Di-n-butylbutoxychlorotin (DBBCT) is a mixed-ligand organotin(IV) species characterized by the formula
Primarily utilized as a Lewis acid catalyst in transesterification and polyurethane synthesis, its relevance to drug development lies in two domains:[1]
-
Synthetic Utility: As a mild, selective catalyst for constructing complex esters and carbamates in pharmaceutical intermediates.[1]
-
Toxicological Modeling: As a source of the dibutyltin (
) moiety, a known immunotoxin and PPAR agonist, necessitating rigorous impurity profiling in tin-catalyzed medical polymers.[1]
Chemical Structure & Bonding
Coordination Geometry
The central tin atom exists in a distorted tetrahedral geometry (
-
Sn-C Bonds: Covalent and kinetically stable.[1] The butyl groups provide lipophilicity, facilitating transport across lipid membranes (crucial for biological activity).[1]
-
Sn-Cl Bond: Polar covalent; susceptible to nucleophilic attack and hydrolysis.[1]
-
Sn-O Bond: The butoxy group renders the tin center more electron-rich compared to the dichloride analog, modulating its Lewis acidity.
Structural Diagram (Graphviz)
The following diagram illustrates the equilibrium between the monomeric species and the redistribution precursors often used to synthesize it.
Figure 1: Synthesis via redistribution reaction (Kocheshkov redistribution).[1] The mixed species is often formed in situ.[1]
Physicochemical Profile
Table 1: Key Chemical Properties
| Property | Value / Description | Significance |
| Molecular Formula | Mixed heteroatom functionality.[1][3] | |
| Molecular Weight | 341.48 g/mol | Moderate MW facilitates permeation.[1] |
| Physical State | Colorless to pale yellow liquid | "Tech-95" grade is typical; lower MP than |
| Solubility | Soluble: Benzene, Toluene, Hexane, AlcoholsInsoluble: Water (Hydrolyzes) | Lipophilicity drives bioaccumulation potential.[1] |
| Density | ~1.15 - 1.25 g/mL (Estimated) | Heavier than water; phase separates in aqueous extractions.[1] |
| Boiling Point | >200°C (Decomposes) | High vacuum distillation required for purification.[1] |
| Stability | Moisture Sensitive | Must be stored under inert atmosphere ( |
Reactivity & Catalytic Mechanism
Hydrolysis and Environmental Fate
In the presence of moisture, DBBCT undergoes rapid hydrolysis.[1] This is critical for drug developers assessing the stability of tin-catalyzed formulations.[1]
The release of HCl necessitates the use of acid scavengers (e.g., pyridine) when this compound is used in sensitive syntheses.[1]
Catalytic Cycle (Transesterification)
Organotins are preferred catalysts for transesterification because they function under neutral conditions.[1] DBBCT acts as a Lewis acid, activating the carbonyl oxygen of the ester substrate.[1]
Figure 2: Lewis acid catalytic cycle for transesterification facilitated by DBBCT.
Biological & Toxicological Context
For pharmaceutical scientists, understanding the biological interaction of DBBCT is paramount, particularly regarding its potential as an impurity or a metabolic probe.[1]
Mechanism of Toxicity: The "Dibutyltin" Core
While the butoxy and chloro ligands are labile, the biological activity is dominated by the dibutyltin (
-
Immunotoxicity: Dibutyltins are potent inhibitors of T-cell function.[1] They inhibit the enzyme ATP synthase in mitochondria, leading to apoptosis in lymphocytes.[1]
-
Protein Binding: The tin center has a high affinity for dithiol groups (e.g., in lipoic acid or vicinal cysteines in proteins).[1] This binding disrupts critical enzymatic pathways.[1]
-
PPAR
Agonism: Recent studies indicate that organotins act as "obesogens" by binding to the Peroxisome Proliferator-Activated Receptor gamma (PPAR ) and Retinoid X Receptor (RXR), promoting adipogenesis.[1][4]
Pharmaceutical Relevance[4][6]
-
Impurity Control: In the synthesis of PLGA (poly(lactic-co-glycolic acid)) or other biodegradable polymers used in drug delivery, tin catalysts are often used.[1] Residual tin must be quantified (typically <20 ppm) due to the toxicity profile described above.[1]
-
Antitumor Research: While DBBCT itself is not a drug, related dibutyltin derivatives (e.g., dibutyltin di-o-fluorobenzoate) show cytotoxicity against cancer lines.[1] DBBCT serves as a synthetic precursor to these bioactive carboxylate complexes.[1]
Experimental Protocols
Synthesis of Di-n-butylbutoxychlorotin
Note: This reaction utilizes a redistribution mechanism.[1]
Reagents:
-
Dibutyltin dichloride (
) [CAS: 683-18-1][1] -
Dibutyltin dibutoxide (
) [CAS: 3349-36-8][1] -
Solvent: Dry Toluene (Optional, reaction can be neat)[1]
Procedure:
-
Preparation: In a flame-dried, nitrogen-purged 3-neck round bottom flask, charge 10.0 mmol of
. -
Addition: Add 10.0 mmol of
via syringe. -
Reaction: Heat the mixture to 60°C for 2 hours with magnetic stirring. The reaction is essentially instantaneous but heating ensures homogeneity.[1]
-
Isolation: If run in solvent, remove volatiles under reduced pressure.[1] The product is a liquid that is typically used without further purification due to the lability of the ligand exchange equilibrium.[1]
-
Validation: Confirm structure via
NMR (expect a shift intermediate between the dichloride and dialkoxide, typically around -50 to -100 ppm relative to ).[1]
Handling and Safety[1]
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]
-
Containment: Handle only in a fume hood. The hydrolysis product (HCl) and the compound itself are irritants.[1]
-
Decontamination: Spills should be treated with 10% ethanolic KOH to convert the organotin to inorganic tin oxide precipitates, which are less bioavailable.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12688, Dibutyltin dichloride. Retrieved October 24, 2025, from [Link][1]
-
Nakanishi, T. (2008).[1] Organotin compounds as endocrine disruptors: The mechanism of action and their effect on the environment. Drug Metabolism and Pharmacokinetics, 23(4), 299-305.[1] (Contextual grounding for PPAR
mechanism). -
Davies, A. G. (2004).[1] Organotin Chemistry. Wiley-VCH.[1] (Authoritative text on redistribution reactions and Sn-O/Sn-Cl bonding).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy di-n-butylbutoxychlorotin | 14254-22-9 [smolecule.com]
- 3. PubChemLite - Stannane, butoxydibutylchloro- (C12H27ClOSn) [pubchemlite.lcsb.uni.lu]
- 4. Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organotin compounds (as total Sn) [utslappisiffror.naturvardsverket.se]
